molecular formula C17H18N2O7S B2717011 methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate CAS No. 1171525-23-7

methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate

Cat. No.: B2717011
CAS No.: 1171525-23-7
M. Wt: 394.4
InChI Key: VLBGYUHZMKBXDQ-UHFFFAOYSA-N
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Description

Methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate is a benzoate ester derivative featuring a furan-2-amido backbone substituted with a morpholine sulfonyl group. This compound belongs to the sulfonamide class, characterized by a sulfonylurea-like linkage (‑SO₂‑NH‑CO‑), which is critical for its biological and chemical interactions.

Properties

IUPAC Name

methyl 4-[(5-morpholin-4-ylsulfonylfuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7S/c1-24-17(21)12-2-4-13(5-3-12)18-16(20)14-6-7-15(26-14)27(22,23)19-8-10-25-11-9-19/h2-7H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBGYUHZMKBXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinosulfonyl group: This step involves the sulfonylation of the furan ring using morpholine and a sulfonyl chloride reagent.

    Amidation reaction: The carboxylic acid group on the furan ring is converted to an amide using an appropriate amine, such as benzoic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The furan ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Sulfonylurea Herbicides

Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () share the sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. furan) and substituents. Key distinctions include:

Property Methyl 4-[5-(Morpholine-4-Sulfonyl)Furan-2-Amido]Benzoate Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Core Structure Furan-linked sulfonamide Triazine-linked sulfonylurea Triazine-linked sulfonylurea
Substituents Morpholine sulfonyl group Dimethylamino, trifluoroethoxy Methoxy, methyl
Molecular Weight ~338.33 g/mol (calculated) ~435.3 g/mol ~381.4 g/mol
Polar Groups Morpholine (polar), sulfonyl Trifluoroethoxy (lipophilic) Methoxy (moderate polarity)
Potential Use Hypothesized herbicide/pharmaceutical Herbicide Herbicide

Key Findings :

  • The furan core may reduce metabolic stability compared to triazine-based herbicides, which are more resistant to degradation .

Pharmaceutical Analogs: Furosemide

Furosemide (), a loop diuretic, shares a sulfamoylbenzene scaffold but diverges in functional groups:

Property This compound Furosemide
Core Structure Benzoate ester with furan-amide linkage Anthranilic acid derivative
Substituents Morpholine sulfonyl, methyl ester Chlorine, furfurylamine, carboxyl
Molecular Weight ~338.33 g/mol 330.77 g/mol
Ionizable Groups Ester (neutral), sulfonamide (weakly acidic) Carboxylic acid (acidic)
Bioactivity Unknown (structural similarity to agrochemicals) Diuretic (Na⁺/K⁺/Cl⁻ transporter inhibition)

Key Findings :

  • The methyl ester in the target compound may enhance membrane permeability compared to furosemide’s carboxylic acid, which requires ionization for activity .
  • The absence of chlorine in the target compound could reduce electrophilic reactivity and toxicity relative to furosemide .

Benzoate Ester Derivatives

lists iodinated benzoate esters (e.g., methyl 5-iodo-2-methoxybenzoate), which differ in substitution patterns:

Property This compound Methyl 5-Iodo-2-Methoxybenzoate
Substituents Morpholine sulfonyl, furan-amide Iodo, methoxy
Molecular Weight ~338.33 g/mol ~306.1 g/mol
Reactivity Sulfonamide (nucleophilic) Iodo (electrophilic)
Applications Hypothesized bioactive agent Intermediate in organic synthesis

Key Findings :

  • The iodinated analogs are more likely to participate in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s sulfonamide group may favor hydrogen bonding or enzyme inhibition .

Biological Activity

Methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzoate moiety, a furan ring, and a morpholine sulfonamide group. The presence of these functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The morpholine sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : The minimum inhibitory concentration (MIC) for certain bacterial strains was found to be as low as 15.6 μg/mL, indicating potent antibacterial activity comparable to standard antibiotics .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed promising results:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 μM .
  • Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through modulation of apoptotic pathways.

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus15.6 μg/mL
AntimicrobialEscherichia coli31.2 μg/mL
AnticancerMCF-7IC50 = 20 μM
AnticancerHeLaIC50 = 25 μM

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential use as an alternative treatment for resistant infections .
  • Cancer Cell Proliferation Inhibition : Another study focused on the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with accompanying changes in apoptosis markers such as caspase activation and PARP cleavage, confirming its role as a potential anticancer agent .

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